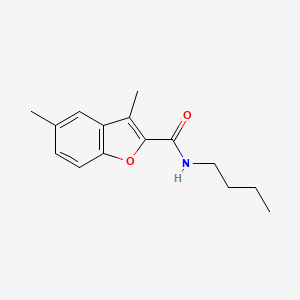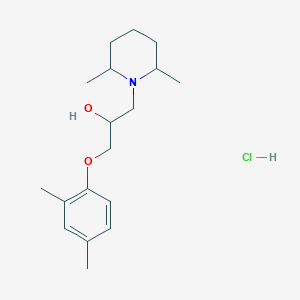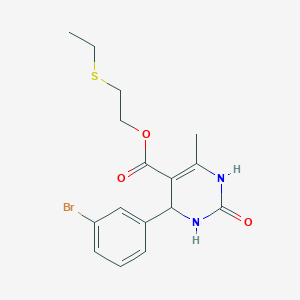![molecular formula C21H18N2O2S B4899509 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B4899509.png)
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMXB-A belongs to the family of compounds known as positive allosteric modulators of the α7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is widely expressed in the central nervous system and is involved in various physiological processes, including learning, memory, and inflammation.
Mechanism of Action
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide acts as a positive allosteric modulator of the α7 nAChR, which means that it enhances the activity of this receptor. The α7 nAChR is involved in the regulation of various physiological processes, including synaptic plasticity, learning, and memory. This compound has been shown to enhance the activity of this receptor, leading to increased neurotransmitter release and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. This compound has also been shown to have anti-inflammatory effects in animal models of sepsis and inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One advantage of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide is its specificity for the α7 nAChR, which means that it does not interact with other receptors in the brain. This makes it a useful tool for studying the role of the α7 nAChR in various physiological processes. One limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide. One direction is to further investigate its potential therapeutic applications in neurological and inflammatory disorders. Another direction is to develop more potent and selective positive allosteric modulators of the α7 nAChR. Finally, it will be important to investigate the long-term effects of this compound on cognitive function and inflammation.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and inflammatory disorders. It acts as a positive allosteric modulator of the α7 nAChR and has been shown to have neuroprotective and anti-inflammatory effects in animal models. This compound has several advantages and limitations for lab experiments, and there are several future directions for its research.
Synthesis Methods
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves several chemical reactions, including bromination, Suzuki coupling, and amidation. The final product is obtained through a purification process using column chromatography.
Scientific Research Applications
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and inflammatory disorders. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. This compound has also been shown to have anti-inflammatory effects in animal models of sepsis and inflammatory bowel disease.
properties
IUPAC Name |
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-12-10-13(2)19-17(11-12)23-21(25-19)15-6-4-7-16(14(15)3)22-20(24)18-8-5-9-26-18/h4-11H,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXJPHGWOGJYCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=CC=C3)NC(=O)C4=CC=CS4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B4899429.png)
![2-({4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4899447.png)

![5-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4899454.png)
![N-[4-(1-piperidinylmethyl)phenyl]hexanamide](/img/structure/B4899461.png)




![2-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4899507.png)
![5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-methyl-3-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4899520.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4899522.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methyl-3-nitrophenyl)acetamide](/img/structure/B4899526.png)
![6-chloro-7H-benzo[e]perimidin-7-one](/img/structure/B4899528.png)